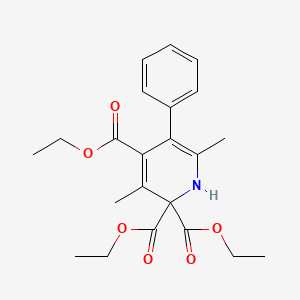
2-fluorophenyl 5-hexenoate
Übersicht
Beschreibung
2-fluorophenyl 5-hexenoate is a synthetic compound that has gained attention in the scientific community due to its potential applications in various fields such as medicinal chemistry, biochemistry, and chemical biology. This compound is also known as 2-Fluoro-5-hexenoic acid phenyl ester or FHPE. It has a chemical formula of C12H11FO2 and a molecular weight of 208.21 g/mol.
Wirkmechanismus
The mechanism of action of 2-fluorophenyl 5-hexenoate involves the inhibition of the enzyme responsible for protein palmitoylation, called DHHC (Asp-His-His-Cys) palmitoyltransferase. This enzyme transfers a palmitoyl group to cysteine residues of proteins, which is essential for their proper localization and function. Inhibition of this process by FHPE leads to altered protein localization and function, which can be studied in various cellular processes.
Biochemical and Physiological Effects:
2-fluorophenyl 5-hexenoate has been shown to have a significant impact on various cellular processes due to its ability to inhibit protein palmitoylation. It has been used to study the role of palmitoylation in synaptic plasticity, neuronal development, and cancer progression. Additionally, FHPE has been shown to have anti-inflammatory effects by inhibiting the palmitoylation of proteins involved in the inflammatory response.
Vorteile Und Einschränkungen Für Laborexperimente
One of the significant advantages of using 2-fluorophenyl 5-hexenoate in lab experiments is its selectivity towards DHHC palmitoyltransferase. This allows for the specific inhibition of protein palmitoylation without affecting other cellular processes. However, one of the limitations of using FHPE is its low solubility in water, which can limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for the use of 2-fluorophenyl 5-hexenoate in scientific research. One potential application is in the study of the role of protein palmitoylation in neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Additionally, FHPE can be used to study the role of palmitoylation in viral infection and host-pathogen interactions. Furthermore, the development of more potent and selective DHHC palmitoyltransferase inhibitors based on the structure of FHPE is an area of active research.
Wissenschaftliche Forschungsanwendungen
2-fluorophenyl 5-hexenoate has been used in scientific research for various applications. One of the most significant applications is its use as a chemical probe to study the role of protein palmitoylation in cellular signaling. It has been shown to selectively inhibit protein palmitoylation by targeting the enzyme responsible for this process.
Eigenschaften
IUPAC Name |
(2-fluorophenyl) hex-5-enoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13FO2/c1-2-3-4-9-12(14)15-11-8-6-5-7-10(11)13/h2,5-8H,1,3-4,9H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBVADNCOHLWGHR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCCCC(=O)OC1=CC=CC=C1F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13FO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Fluorophenyl) hex-5-enoate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-[4-(benzyloxy)phenoxy]propanohydrazide](/img/structure/B3849328.png)



![2-[4-({3-[4-(2-methylphenyl)-1-piperazinyl]-1-piperidinyl}methyl)phenoxy]ethanol](/img/structure/B3849360.png)
![2,3-dimethyl-5,8-bis(methylsulfonyl)octahydro[1,4]dioxino[2,3-b]pyrazine](/img/structure/B3849370.png)





![N-(4-methoxyphenyl)-N'-[2-(trifluoromethyl)phenyl]urea](/img/structure/B3849413.png)
![N-[2-chloro-5-(trifluoromethyl)phenyl]-N'-phenylurea](/img/structure/B3849421.png)